

Technical Guide: Ethyl 6-amino-3,4-dimethoxybenzoate (CAS 20323-74-4)

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Compound of Interest

Compound Name: *Ethyl 2-amino-4,5-dimethoxybenzoate*

Cat. No.: *B1360123*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 6-amino-3,4-dimethoxybenzoate, also known as **Ethyl 2-amino-4,5-dimethoxybenzoate**, corresponding to CAS number 20323-74-4. This document is intended to serve as a foundational resource for professionals in research and drug development.

Chemical and Physical Properties

The fundamental properties of Ethyl 6-amino-3,4-dimethoxybenzoate are summarized below, offering a clear and concise reference for laboratory use and theoretical modeling.

General Information

Property	Value	Source
CAS Number	20323-74-4	[1] [2] [3] [4] [5] [6] [7] [8] [9] [10] [11] [12]
Synonym(s)	Ethyl 2-amino-4,5-dimethoxybenzoate; 6-AMINO-3,4-DIMETHOXYBENZOIC ACID ETHYL ESTER; 2-AMINO-4,5-DIMETHOXYBENZOIC ACID ETHYL ESTER	[1] [2] [7] [13]
Molecular Formula	C ₁₁ H ₁₅ NO ₄	[1] [2] [3] [4] [5] [6] [7] [14]
Molecular Weight	225.24 g/mol	[1] [2] [3] [4] [5]
Appearance	White Solid	[3]

Structural and Computational Data

Property	Value	Source
SMILES	<chem>O=C(OCC)C1=C(N)C=C(OC)C(OC)=C1</chem>	[1] [2] [6] [14]
InChI	InChI=1S/C11H15NO4/c1-4-16-11(13)7-5-9(14-2)10(15-3)6-8(7)12/h5-6H,4,12H2,1-3H3	[2] [6] [14]
InChI Key	SMICMEHDDWELMR-UHFFFAOYSA-N	[2] [6] [14]
Topological Polar Surface Area (TPSA)	70.78 Å ²	[1]
logP	1.4627	[1] [2]
Hydrogen Bond Acceptors	5	[1]
Hydrogen Bond Donors	1	[1]
Rotatable Bonds	4	[1]

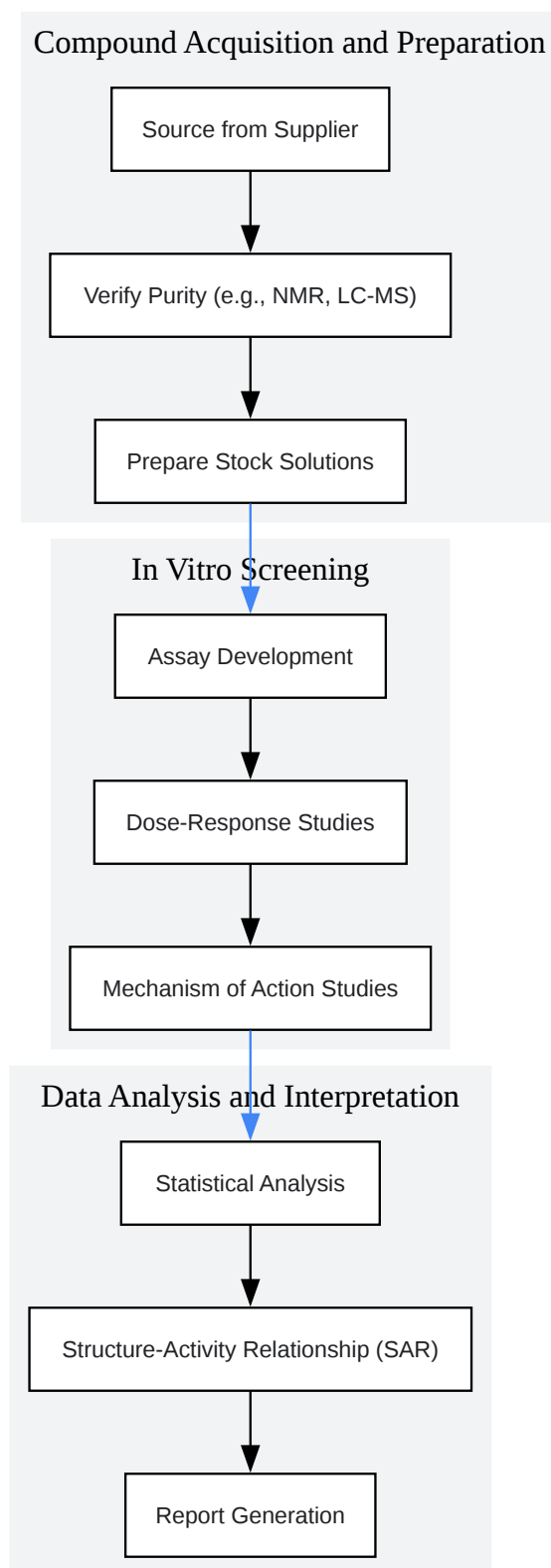
Physical Properties (Calculated)

These properties have been calculated using computational models and provide estimations of the compound's physical behavior.

Property	Value	Unit	Source
Standard Gibbs free energy of formation ($\Delta_f G^\circ$)	-252.21	kJ/mol	[2]
Enthalpy of formation at standard conditions ($\Delta_f H^\circ_{\text{gas}}$)	-543.70	kJ/mol	[2]
Enthalpy of fusion at standard conditions ($\Delta_{\text{fus}} H^\circ$)	27.48	kJ/mol	[2]
Enthalpy of vaporization at standard conditions ($\Delta_{\text{vap}} H^\circ$)	68.96	kJ/mol	[2]
Log10 of Water solubility (log10WS)	-2.01	[2]	
McGowan's characteristic volume (McVol)	171.250	ml/mol	[2]
Critical Pressure (Pc)	2715.50	kPa	[2]
Normal Boiling Point Temperature (Tboil)	686.36	K	[2]
Critical Temperature (Tc)	901.23	K	[2]
Normal melting (fusion) point (Tfus)	477.59	K	[2]
Critical Volume (Vc)	0.632	m ³ /kmol	[2]

Experimental Protocols

Currently, there is a lack of published, detailed experimental protocols specifically citing the use of CAS number 20323-74-4. Researchers interested in utilizing this compound would typically follow standard laboratory procedures for handling solid chemical reagents. A generalized workflow for investigating a novel compound is presented below.



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Generalized experimental workflow for a novel chemical compound.

Safety and Handling

For detailed safety and handling information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. General recommendations for handling solid chemical compounds include:

- Using appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat.
- Handling the compound in a well-ventilated area or a fume hood.
- Avoiding inhalation of dust and contact with skin and eyes.
- Storing the compound in a tightly sealed container in a cool, dry place as recommended. ChemScene suggests storage at 4°C.[1]

Suppliers

Ethyl 6-amino-3,4-dimethoxybenzoate (CAS 20323-74-4) is available from several chemical suppliers. Researchers should inquire directly with the suppliers for purity specifications, availability, and pricing.

- ChemScene[1]
- Thermo Fisher Scientific (Alfa Aesar)[3]
- Santa Cruz Biotechnology[4]
- BLD Pharm[11]
- ChemicalBook[12]
- Molbase[13]
- Combi-Blocks[8]
- Chemcd[7]

- Chemspace[6]
- Biddle Sawyer
- Alfa Chemistry[15]

Conclusion

Ethyl 6-amino-3,4-dimethoxybenzoate is a readily available chemical intermediate. While specific biological activities or applications are not extensively documented in publicly accessible literature, its structure suggests potential for use in the synthesis of more complex molecules in medicinal chemistry and materials science. The data presented in this guide serves as a primary reference for researchers to facilitate further investigation and application of this compound. It is strongly recommended to obtain a certificate of analysis from the supplier to confirm the purity and identity of the material before use in any experimental setting.

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